3-(2-Bromo-1,3-thiazol-4-yl)benzonitrile
Description
3-(2-Bromo-1,3-thiazol-4-yl)benzonitrile is a heterocyclic compound featuring a 1,3-thiazole ring substituted at the 2-position with a bromine atom and at the 4-position with a benzonitrile moiety. The bromine atom serves as a reactive site for further functionalization (e.g., nucleophilic substitution or cross-coupling reactions), while the benzonitrile group contributes electron-withdrawing effects, modulating the electronic properties of the thiazole ring.
Properties
Molecular Formula |
C10H5BrN2S |
|---|---|
Molecular Weight |
265.13 g/mol |
IUPAC Name |
3-(2-bromo-1,3-thiazol-4-yl)benzonitrile |
InChI |
InChI=1S/C10H5BrN2S/c11-10-13-9(6-14-10)8-3-1-2-7(4-8)5-12/h1-4,6H |
InChI Key |
VZAVVCOLFVDVKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CSC(=N2)Br)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications
- Drug Discovery : The bromine atom in this compound enables diversification via cross-coupling, positioning it as a key intermediate for libraries targeting kinases or GPCRs .
- Material Science : The planar thiazole-benzoitrile structure suggests utility in organic electronics, though direct evidence is lacking in the provided literature.
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